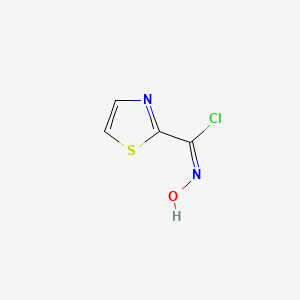
(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride: is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride typically involves the reaction of thiazole derivatives with hydroxylamine and chlorinating agents. One common method includes the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Another method involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to produce thiazoles under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and sulfoxides, which have diverse applications in medicinal and materials chemistry.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel catalysts and ligands for asymmetric synthesis .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It is a key intermediate in the synthesis of drugs targeting various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and catalytic function . Additionally, it can modulate signaling pathways by interacting with receptors and altering downstream effects .
Comparación Con Compuestos Similares
Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Imidazole: A heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Oxazole: A heterocyclic compound with a five-membered ring containing oxygen and nitrogen.
Uniqueness: (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C4H3ClN2OS |
|---|---|
Peso molecular |
162.60 g/mol |
Nombre IUPAC |
(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride |
InChI |
InChI=1S/C4H3ClN2OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H/b7-3+ |
Clave InChI |
FOJSJCQTNBBOQB-XVNBXDOJSA-N |
SMILES isomérico |
C1=CSC(=N1)/C(=N\O)/Cl |
SMILES canónico |
C1=CSC(=N1)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


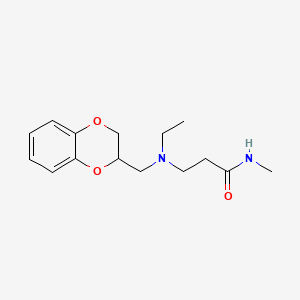
![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
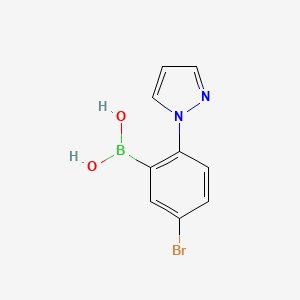
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
![[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate](/img/structure/B14080839.png)
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
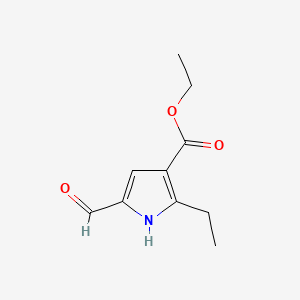

![4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine](/img/structure/B14080873.png)
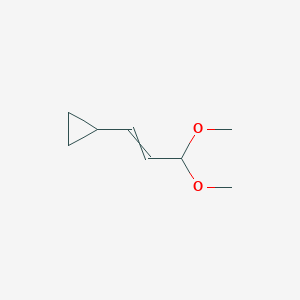
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080880.png)

![2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline](/img/structure/B14080909.png)
